molecular formula C7H7BCl2O3 B12092942 Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- CAS No. 851756-55-3

Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-

Cat. No.: B12092942
CAS No.: 851756-55-3
M. Wt: 220.84 g/mol
InChI Key: VPKKTRJMCRDMGV-UHFFFAOYSA-N
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Description

Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a hydroxymethyl group. This compound is of significant interest due to its versatile reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an aryl lithium or Grignard reagent with trimethyl borate followed by hydrolysis yields the desired boronic acid . In the case of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, the starting material would be 2,6-dichloro-3-(hydroxymethyl)phenyl lithium or Grignard reagent.

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of boronic acids generally involves their ability to form reversible covalent complexes with molecules containing diol groups. This property is exploited in various applications, such as molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid
  • 3-(Hydroxymethyl)phenylboronic acid

Comparison: Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is unique due to the presence of chlorine atoms and a hydroxymethyl group on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various reactions. For example, the electron-withdrawing chlorine atoms can enhance the electrophilicity of the boronic acid, making it more reactive in certain coupling reactions compared to unsubstituted phenylboronic acids .

This detailed article provides a comprehensive overview of Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

851756-55-3

Molecular Formula

C7H7BCl2O3

Molecular Weight

220.84 g/mol

IUPAC Name

[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2

InChI Key

VPKKTRJMCRDMGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1Cl)CO)Cl)(O)O

Origin of Product

United States

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